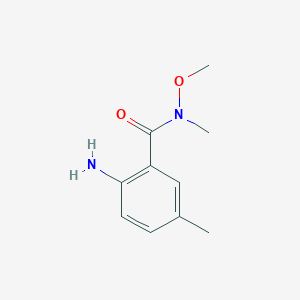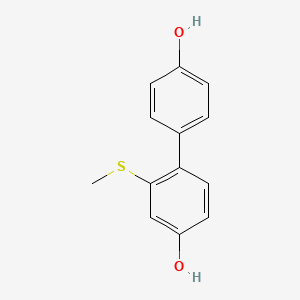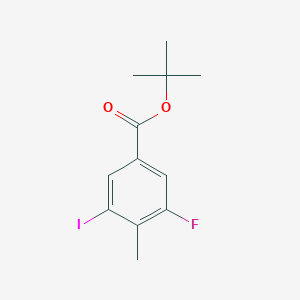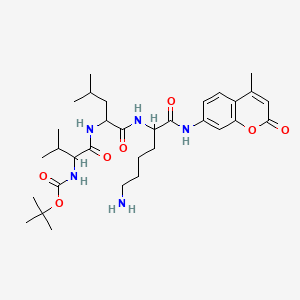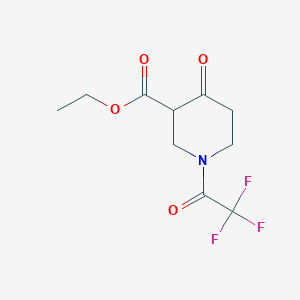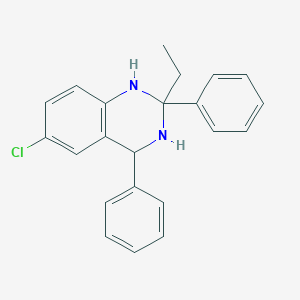
6-Chloro-2-ethyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure with chloro, ethyl, and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of appropriate aromatic aldehydes with chloroaniline derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products:
- Quinazoline N-oxides from oxidation.
- Dihydroquinazoline derivatives from reduction.
- Various substituted quinazolines from electrophilic substitution.
Scientific Research Applications
6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Imidazole derivatives: Possess a similar heterocyclic structure and diverse biological activities.
Uniqueness: 6-Chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chloro, ethyl, and diphenyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Properties
CAS No. |
84571-61-9 |
|---|---|
Molecular Formula |
C22H21ClN2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
6-chloro-2-ethyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C22H21ClN2/c1-2-22(17-11-7-4-8-12-17)24-20-14-13-18(23)15-19(20)21(25-22)16-9-5-3-6-10-16/h3-15,21,24-25H,2H2,1H3 |
InChI Key |
PANJYNGCSGHECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


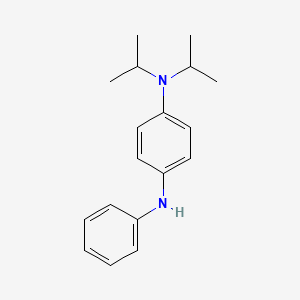

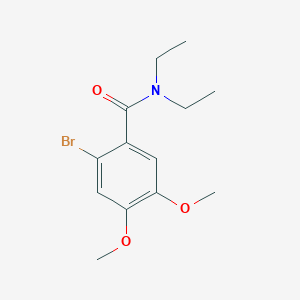
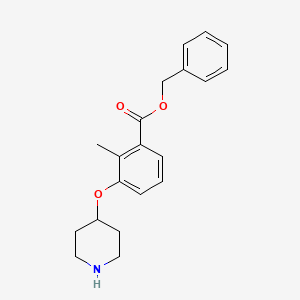
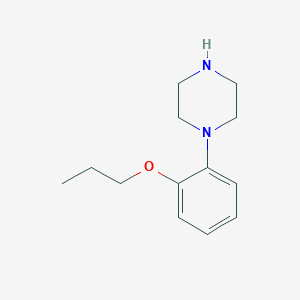
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
